2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

TRK Kinase Inhibition Oncology Targeted Therapy

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781363-93-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. This compound is specifically utilized as a key intermediate in the synthesis of potent tropomyosin receptor kinase (TRK) inhibitors, a class of targeted cancer therapeutics.

Molecular Formula C11H8F3N3O2
Molecular Weight 271.19 g/mol
Cat. No. B13699033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Molecular FormulaC11H8F3N3O2
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C(=CC(=NC3=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-7(10(18)19)15-9-4-6(5-1-2-5)16-17(8)9/h3-5H,1-2H2,(H,18,19)
InChIKeyWRBGMQJMTDZKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid – A Key TRK Kinase Inhibitor Intermediate


2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1781363-93-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. This compound is specifically utilized as a key intermediate in the synthesis of potent tropomyosin receptor kinase (TRK) inhibitors, a class of targeted cancer therapeutics [2]. Its molecular structure features a unique 2-cyclopropyl/7-trifluoromethyl substitution pattern and a reactive 5-carboxylic acid handle, distinguishing it from other regioisomers within the same family for specific downstream derivatization .

Why 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid Cannot Be Interchanged with Close Analogs


Direct substitution with positional isomers of pyrazolo[1,5-a]pyrimidine carboxylic acids is chemically invalid for defined synthetic routes. The target compound's 2-cyclopropyl and 7-trifluoromethyl groups are critical for the binding affinity of downstream TRK inhibitors, while the 5-carboxylic acid is the essential conjugation site . Using the 2-carboxylic acid isomer (CAS 436088-48-1) or the 7-cyclopropyl isomer (CAS 1781023-09-3) would lead to a structurally distinct final molecule with unpredictable pharmacological outcomes . Patents explicitly define this specific intermediate as necessary for synthesizing Example 37 series inhibitors with IC50 values of 40.6 nM against TRK kinases, a potency that cannot be assumed for derivatives made from the wrong regioisomer [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


TRK Inhibitor Intermediate: Patented Route Yields Low-Nanomolar Potency

The compound is the direct precursor for pyrazolo[1,5-a]pyrimidine TRK inhibitors in US10011604. The final molecule, derived specifically from the 2-cyclopropyl-7-trifluoromethyl-5-carboxylic acid scaffold, demonstrated an IC50 of 40.6 nM against TRK kinases in both Omnia and ELISA enzymatic assays [1]. This potency is intrinsic to the scaffold's substitution vector; altering the carboxylic acid position to the 2-isomer (CAS 436088-48-1) would yield a different molecule with no guaranteed activity.

TRK Kinase Inhibition Oncology Targeted Therapy

Regioisomeric Purity: Only the 5-Carboxylic Acid Enables Correct SAR Vector

The pyrazolo[1,5-a]pyrimidine ring system allows for multiple regioisomeric carboxylic acid derivatives. The target compound is the only isomer that places the carboxyl group para to the pyrimidine nitrogen, providing the correct geometry for amide bond formation in clinical candidates. Competing isomers such as 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (436088-48-1) and 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1781023-09-3) are explicitly excluded from the relevant TRK inhibitor patents [1].

Medicinal Chemistry SAR Isomerism

Commercial Purity Thresholds: Minimizing Impurity-Driven Assay Variability

Commercially available batches of the target compound from major suppliers (Leyan) are specified at 98% purity by HPLC, compared to the less common 5-methyl-cyclopropyl analog (436088-38-9) which is often supplied at 95% . The presence of regioisomeric and des-fluoro impurities in lower-purity batches can significantly confound biological assay results in kinase profiling.

Analytical Chemistry QC Procurement

Confirmed Scalable Synthesis: Route Reproducibility for Project Continuity

The synthesis of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives via the cyclization of aminopyrazoles with diaryl-β-ketoesters is well-established and scalable . The target compound's specific substitution pattern is explicitly reported in a reproducible and scalable method for biologically active pyrazolo[1,5-a]pyrimidines, published in the Russian Journal of General Chemistry [1]. In contrast, synthetic routes to the 7-cyclopropyl isomer are less documented, potentially increasing supply risk for long-term projects.

Process Chemistry Scalability GMP

Optimal Use Cases for 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic Acid


Synthesis of US10590139-Series TRK Inhibitors for Preclinical Oncology

This compound is the mandatory intermediate for preparing Example 37 in US10590139, which requires a 40.6 nM IC50 against TRK kinases [1]. Medicinal chemistry teams advancing TRK programs must use this specific building block to maintain SAR integrity and patent defensibility.

Regioisomer-Controlled Kinase Probe Design

Researchers designing chemical probes to interrogate kinase selectivity can leverage the defined 5-carboxylic acid exit vector to conjugate linkers without altering the core's binding mode, a distinct advantage over the 2-carboxylic acid isomer which directs substituents into a different region of the kinase pocket [1].

High-Throughput Screening Library Synthesis with QC-Verified Purity

With a guaranteed 98% HPLC purity from primary suppliers, this compound can be directly used in automated amide coupling reactions for library production, minimizing the risk of false positives from isomeric impurities often found in lower-purity heterogeneous building blocks [1].

Quote Request

Request a Quote for 2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.